molecular formula C14H11N3O2 B1210176 Bicarbamimide, N,2-diphenyl- CAS No. 34874-03-8

Bicarbamimide, N,2-diphenyl-

Cat. No.: B1210176
CAS No.: 34874-03-8
M. Wt: 253.26 g/mol
InChI Key: FKMZWZGFVKCYKR-UHFFFAOYSA-N
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Description

Bicarbamimide, N,2-diphenyl- (CAS: DTXSID10188424) is a heterocyclic organic compound classified under the 1,2,4-triazolidine-3,5-dione family. Its systematic IUPAC name is 1,4-diphenyl-1,2,4-triazolidine-3,5-dione, and it is also known by synonyms such as N,2-Diphenylbicarbamimide and 1,2,4-Triazolidine-3,5-dione, 1,4-diphenyl . Key identifiers include Beilstein Reference (5-26-05-00241), BRN (0241732), and SCHEMBL ID (264757), which are critical for database searches and industrial procurement .

Properties

CAS No.

34874-03-8

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

1,4-diphenyl-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C14H11N3O2/c18-13-15-17(12-9-5-2-6-10-12)14(19)16(13)11-7-3-1-4-8-11/h1-10H,(H,15,18)

InChI Key

FKMZWZGFVKCYKR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)NN(C2=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)NN(C2=O)C3=CC=CC=C3

Other CAS No.

34874-03-8

Synonyms

flupamesone
Flutenal
UR 105

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Below is a summary of its identifiers and a theoretical framework for comparison based on structural analogs:

Table 1: Key Identifiers of Bicarbamimide, N,2-diphenyl-

Identifier Value Source
CAS Registry Number DTXSID10188424 EPA CompTox
Beilstein Reference 5-26-05-00241 Beilstein DB
SCHEMBL ID 264757 SureChemBL
BRN 0241732 Beilstein

Theoretical Comparison Framework:

Substituent Effects : The phenyl groups at positions 1 and 4 introduce steric hindrance and π-π stacking interactions, differentiating it from analogs like 1-phenyl-1,2,4-triazolidine-3,5-dione (lacking a second phenyl group) .

Reactivity: The electron-withdrawing dione moiety may render it more reactive toward nucleophiles compared to non-dione derivatives (e.g., triazolidines with thione or imine groups).

Research Findings and Limitations

No direct experimental data or comparative studies on Bicarbamimide, N,2-diphenyl- and its analogs are available in the provided evidence.

  • Pharmaceutical intermediates : As a precursor for synthesizing triazole-based drugs.
  • Polymer chemistry : As a crosslinking agent due to its rigid, aromatic-substituted core.

Critical Note: The absence of comparative data (e.g., solubility, stability, or bioactivity) in the referenced material highlights the need for further experimental studies to validate theoretical comparisons.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Bicarbamimide, N,2-diphenyl- with high purity and yield?

  • Methodology :

Reaction Optimization : Use anhydrous conditions with aprotic solvents (e.g., DMF or THF) and catalysts like palladium complexes for coupling reactions. Monitor reaction progress via TLC.

Purification : Employ gradient recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent).

Characterization : Validate purity via HPLC (>98%) and confirm structure using 1^1H/13^13C NMR and FT-IR spectroscopy. Cross-reference spectral data with computational predictions (e.g., DFT) for accuracy .

Safety : Follow protocols for handling air-sensitive reagents and dispose of waste via certified chemical disposal services .

Q. Which spectroscopic techniques are most effective for characterizing Bicarbamimide, N,2-diphenyl- and ensuring structural accuracy?

  • Methodology :

NMR Spectroscopy : Use 1^1H NMR (400 MHz, CDCl3_3) to identify phenyl proton environments and 13^13C NMR for carbonyl group confirmation.

Mass Spectrometry : High-resolution ESI-MS to determine molecular ion ([M+H]+^+) and fragmentation patterns.

IR Spectroscopy : Detect characteristic N-H (3300–3400 cm1^{-1}) and C=O (1680–1720 cm1^{-1}) stretches.

Cross-Validation : Compare experimental data with NIST Chemistry WebBook entries or computational outputs .

Q. What safety protocols and waste disposal methods should be followed when handling Bicarbamimide, N,2-diphenyl- in laboratory settings?

  • Methodology :

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

Ventilation : Use fume hoods for synthesis and purification steps.

Waste Segregation : Store organic waste separately in labeled containers and coordinate with certified disposal agencies to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for Bicarbamimide, N,2-diphenyl-?

  • Methodology :

Error Analysis : Check computational parameters (e.g., basis sets, solvation models) and recalibrate using higher-level theories (e.g., MP2 or CCSD(T)).

Experimental Replication : Repeat measurements under controlled conditions (e.g., standardized solvent, temperature).

Collaborative Review : Discuss discrepancies with peers to identify overlooked variables (e.g., tautomerism or impurities) .

Data Sources : Validate experimental setups against NIST-subscribed databases .

Q. What advanced techniques are recommended for detecting trace amounts of Bicarbamimide, N,2-diphenyl- in environmental samples?

  • Methodology :

Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from matrices.

Instrumentation : Employ HPLC-MS/MS with a reverse-phase C18 column and MRM mode for quantification (LOD: 0.1 ppb).

Calibration : Use certified reference materials (e.g., deuterated analogs) to minimize matrix effects .

Q. How does the stability of Bicarbamimide, N,2-diphenyl- vary under different pH and temperature conditions, and what experimental approaches can quantify this?

  • Methodology :

Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C.

Analytical Monitoring : Track degradation via UV-Vis spectroscopy (λ~260 nm) and LC-MS to identify breakdown products.

Kinetic Modeling : Use Arrhenius plots to predict shelf-life under varying conditions .

Q. What strategies are effective for addressing inconsistencies in reported thermodynamic properties of Bicarbamimide, N,2-diphenyl- across literature sources?

  • Methodology :

Meta-Analysis : Systematically compare published data (e.g., ΔHf_f, solubility) to identify outliers.

Replication Studies : Reproduce key experiments using standardized protocols.

Collaborative Consensus : Organize interdisciplinary workshops to align measurement techniques (e.g., calorimetry vs. computational estimates) .

Database Cross-Check : Verify values against authoritative sources like NIST .

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